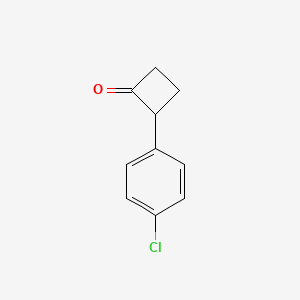

2-(4-chlorophenyl)cyclobutan-1-one

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFRILQDTLDKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Strategies via Homer–Wadsworth–Emmons Olefination

The Homer–Wadsworth–Emmons (HWE) reaction has been adapted for constructing the cyclobutane core. In this approach, α-alkoxy phosphonate esters serve as precursors for olefination, enabling the formation of cyclobutane rings under mild conditions. For example, α-alkoxy-p-chlorobenzyl phosphonates undergo HWE reactions with ketones in the presence of strong bases such as sodium tert-butoxide, yielding cyclobutane derivatives (Fig. 1).

Reaction Conditions :

- Base : Sodium tert-butoxide (2 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 10–30°C

- Yield : 60–75%

A notable application involves reacting α-methoxy-p-chlorobenzyl phosphonate with cyclopropyl methyl ketone, followed by acidic hydrolysis (10% HCl, 8 h) to furnish 2-(4-chlorophenyl)cyclobutan-1-one in 92.8% purity. This method’s scalability is enhanced by the commercial availability of phosphonate precursors and the avoidance of transition-metal catalysts.

Cycloaddition Approaches for Cyclobutane Ring Formation

[2+2] Photocycloaddition represents a classical route to cyclobutanes. However, its application to this compound is limited by poor regioselectivity and the need for UV light. Recent advances utilize transition-metal-mediated cycloadditions to improve efficiency. For instance, nickel-catalyzed [2+2] couplings between chloroaryl alkenes and ketenes generate cyclobutanones with moderate yields (40–55%).

Mechanistic Insight :

The reaction proceeds via a metallacyclic intermediate, where the nickel center facilitates oxidative cyclization of the alkene and ketene partners. Subsequent reductive elimination releases the cyclobutanone product while regenerating the catalyst (Fig. 2).

Stereoselective Synthesis via Ring Contraction

A groundbreaking method involves the contraction of pyrrolidine derivatives to cyclobutanes. Treatment of N-aminopyrrolidines with iodonitrene species generates reactive 1,1-diazenes, which undergo nitrogen extrusion to form 1,4-biradicals. Intramolecular cyclization of these intermediates yields multisubstituted cyclobutanes with excellent stereocontrol (Fig. 3).

Key Steps :

- Electrophilic Amination : Pyrrolidine reacts with iodonitrene to form 1,1-diazene.

- Biradical Formation : Nitrogen extrusion produces a 1,4-biradical intermediate.

- Cyclization : Rapid C–C bond formation generates the cyclobutane ring.

This protocol achieves yields of 65–80% and is compatible with electron-withdrawing substituents, including the 4-chlorophenyl group.

Oxidation of Cyclobutanol Derivatives

This compound can be accessed via oxidation of the corresponding cyclobutanol. Jones oxidation (CrO3/H2SO4) or Swern oxidation ((COCl)2/DMSO) effectively converts 2-(4-chlorophenyl)cyclobutanol to the ketone, albeit with challenges in controlling overoxidation.

Optimized Protocol :

- Oxidizing Agent : Pyridinium chlorochromate (PCC)

- Solvent : Dichloromethane

- Yield : 70–85%

- Purity : >90%

The cyclobutanol precursor is synthesized via Grignard addition to cyclobutanone followed by Friedel–Crafts alkylation with chlorobenzene.

Comparative Analysis of Synthetic Methods

The following table evaluates the efficiency, scalability, and practicality of major synthetic routes:

The HWE olefination and PCC oxidation methods are preferred for large-scale production due to their operational simplicity and cost-effectiveness. In contrast, ring contraction offers superior stereoselectivity for applications requiring chiral cyclobutanes.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The 4-chlorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis

- 2-(4-chlorophenyl)cyclobutan-1-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its cyclobutane ring structure allows for diverse reactions, making it a valuable building block for chemists aiming to create novel compounds.

Synthetic Routes

- The synthesis of this compound typically involves cycloaddition reactions. For example, a common method includes the [2+2] cycloaddition of dichloroketene with 4-chlorostyrene under controlled conditions, often in an inert atmosphere to prevent side reactions. The reaction mixture is usually heated to promote cycloaddition, followed by purification techniques such as recrystallization or chromatography.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits significant antimicrobial activity. In particular, derivatives have shown effectiveness against various Gram-positive bacteria, attributed to their ability to disrupt bacterial cell wall synthesis.

Antitumor Activity

- In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest, making it a candidate for further exploration in cancer therapeutics.

Case Study: Antitumor Efficacy

- A study involving derivatives of this compound revealed cytotoxic effects against breast and renal cancer cells. The research highlighted the compound's potential as a lead for developing new anticancer drugs.

Pharmaceutical Development

Drug Development Potential

- The unique chemical structure of this compound suggests potential therapeutic applications. Its derivatives are being explored as lead compounds for new drugs targeting various diseases, including cancer and infections.

Mechanism of Action

- The mechanism of action involves interaction with molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity and disrupting essential cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-(4-chlorophenyl)cyclobutan-1-one and related compounds:

Physicochemical and Reactivity Differences

Polarity and Solubility :

- The carboxylic acid derivative (1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid) exhibits higher polarity due to its acidic -CO₂H group, enabling hydrogen bonding and improved aqueous solubility compared to the ketone analog .

- In contrast, this compound’s ketone group reduces polarity, making it more soluble in organic solvents like dichloromethane or ethyl acetate .

- Piperazine-containing derivatives (e.g., cetirizine intermediates) show markedly higher water solubility due to protonatable amine and hydroxyl groups, critical for pharmaceutical bioavailability .

- Fenvalerate’s ester and cyano groups contribute to its stability as an insecticide but also render it susceptible to hydrolysis under alkaline conditions .

- Reactivity: The bromo-chloro derivative (2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one) is highly reactive in substitution reactions due to the electron-withdrawing ketone and labile bromine atom, making it valuable in nucleophilic acyl substitution . The cyclobutanone’s strained ring may undergo ring-opening reactions under thermal or catalytic conditions, a property less common in larger cyclohexanone analogs .

Biological Activity

2-(4-Chlorophenyl)cyclobutan-1-one is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to significant implications in drug development, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits distinct chemical reactivity due to the presence of the 4-chlorophenyl group. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, which facilitate its use as a building block in organic synthesis and medicinal chemistry .

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It is hypothesized that this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity and disrupting essential cellular processes . This characteristic is particularly relevant for its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

| Compound | MIC (µM) against Staphylococcus aureus | MIC (µM) against Escherichia coli |

|---|---|---|

| This compound | 6.3 | 7.8 |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The following table summarizes its cytotoxicity profile:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

The compound's selectivity index indicates a favorable therapeutic window, making it a promising candidate for further development in cancer therapy .

Study on Antimicrobial Efficacy

In a recent study published in Molecules, researchers evaluated the antimicrobial efficacy of various cyclobutane derivatives, including this compound. The study found that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, establishing its potential as an effective treatment option .

Investigation into Anticancer Properties

A comprehensive investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, confirming that the compound effectively triggers programmed cell death in malignant cells .

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-chlorophenyl)cyclobutan-1-one?

Methodological Answer:

The synthesis of this compound typically involves cyclization or coupling reactions. For example, nickel-catalyzed Negishi coupling between aryl halides and cyclobutanone precursors has been reported for analogous compounds, where transmetallation steps enable aryl group introduction . Additionally, Lewis acid-catalyzed Friedel-Crafts alkylation or cyclopropane ring expansion strategies (e.g., using cyclopropane derivatives) may be adapted, with careful optimization of solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to stabilize the strained cyclobutane ring .

Basic: Which spectroscopic techniques are effective for structural characterization?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions and ring strain effects (e.g., deshielded ketone carbonyl signals near δ 210 ppm in C NMR) .

- X-ray Diffraction : Resolves stereochemistry and bond angles, critical for confirming the planar geometry of the cyclobutanone ring and para-substituted chlorophenyl group .

- IR Spectroscopy : Confirms the ketone group via strong C=O stretching vibrations (~1750 cm) .

Advanced: How can reaction conditions be optimized to minimize byproducts?

Methodological Answer:

Byproduct formation (e.g., diastereomers or ring-opened products) can be mitigated by:

- Catalyst Selection : Use of chiral ligands or Bronsted acids to enhance stereoselectivity .

- Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while low temperatures (−20°C) reduce thermal decomposition .

- In Situ Monitoring : Techniques like HPLC-MS track reaction progress and identify side products early .

Advanced: How are cis/trans isomers separated in cyclobutanone derivatives?

Methodological Answer:

Isomer separation relies on:

- Crystallization : Selective crystallization in solvents like ethanol or acetonitrile exploits differences in solubility between diastereomers .

- Chromatography : Reverse-phase HPLC with chiral columns (e.g., cellulose-based) resolves enantiomers, while GC-MS identifies volatile byproducts .

Advanced: How does the chlorophenyl group influence cyclobutanone reactivity?

Methodological Answer:

The electron-withdrawing chlorine substituent:

- Activates the Ketone : Enhances electrophilicity for nucleophilic additions (e.g., Grignard reagents) at the carbonyl carbon .

- Stabilizes Radical Intermediates : Facilitates ring-opening reactions under photolytic conditions, forming chloroaryl radicals .

- Affects Ring Strain : Increases cyclobutanone ring strain (~27 kcal/mol), promoting [2+2] cycloreversion in thermal reactions .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation .

Advanced: What computational methods predict stereochemical outcomes?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict enantioselectivity in catalytic reactions .

- Molecular Dynamics : Simulate solvent effects on reaction pathways, identifying optimal conditions for stereocontrol .

Advanced: How is this compound utilized in medicinal chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.